1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine
CAS No.:
Cat. No.: VC13688942
Molecular Formula: C12H16BrN3O2
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16BrN3O2 |
|---|---|
| Molecular Weight | 314.18 g/mol |
| IUPAC Name | 1-[(3-bromo-5-nitrophenyl)methyl]-4-methylpiperazine |
| Standard InChI | InChI=1S/C12H16BrN3O2/c1-14-2-4-15(5-3-14)9-10-6-11(13)8-12(7-10)16(17)18/h6-8H,2-5,9H2,1H3 |
| Standard InChI Key | QOGRMLSTFJRVHM-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure combines a piperazine ring (a six-membered diamine) with a para-methyl substituent and a benzyl group bearing bromine and nitro functional groups at the 3- and 5-positions, respectively. The nitro () and bromine () groups introduce electron-withdrawing effects, influencing the molecule’s reactivity and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.18 g/mol |
| IUPAC Name | 1-[(3-Bromo-5-nitrophenyl)methyl]-4-methylpiperazine |
| SMILES | CN1CCN(CC1)CC2=CC(=CC(=C2)Br)N+[O-] |
| InChIKey | QOGRMLSTFJRVHM-UHFFFAOYSA-N |
The SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling .
Synthesis and Manufacturing
Challenges in Synthesis
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Regioselectivity: Ensuring bromine and nitro groups occupy the correct positions on the benzyl ring requires careful control of reaction conditions.
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Purification: The compound’s moderate polarity may necessitate chromatographic techniques for isolation.
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves and lab coats |
| Inhalation | Use fume hoods with adequate airflow |
| Disposal | Incinerate in compliance with EPA guidelines |
Future Research Directions
Biological Activity Screening
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In Vitro Assays: Evaluate inhibition of kinases, GPCRs, or ion channels.
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ADMET Studies: Assess absorption, distribution, and metabolic stability.
Process Optimization
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Green Chemistry: Explore solvent-free or catalytic methods to improve yield and sustainability.
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Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry.
Computational Modeling
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Docking Studies: Predict interactions with biological targets (e.g., using AutoDock Vina).
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QSAR Analysis: Correlate structural features with activity for lead optimization.
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